Product packaging for Methyl 3-bromo-2,4-dimethylbenzoate(Cat. No.:CAS No. 151859-37-9)

Methyl 3-bromo-2,4-dimethylbenzoate

Cat. No.: B2652155
CAS No.: 151859-37-9
M. Wt: 243.1
InChI Key: BDSPQXLUCOPAHB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry

Halogenated benzoates are a class of organic compounds that are derivatives of benzoic acid containing one or more halogen atoms. researchgate.netnih.gov These compounds are significant in various fields, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. google.com The presence of a halogen atom on the aromatic ring influences the chemical reactivity of the molecule, often serving as a handle for further chemical transformations. nih.govwku.edu

The study of halogenated benzoates is crucial for understanding the behavior of these molecules in different chemical environments. For instance, research has been conducted on the Gibbs free energy of formation of halogenated benzoates to understand their potential role as electron acceptors in anaerobic environments. researchgate.net Halogenated aromatic compounds, in general, are of environmental interest due to their widespread use and potential persistence. nih.govnih.gov

Significance of Aromatic Bromine and Ester Functionalities in Synthetic Methodologies

The two key functional groups in Methyl 3-bromo-2,4-dimethylbenzoate, the aromatic bromine atom and the methyl ester, impart it with significant versatility in synthetic organic chemistry.

Aromatic Bromine: The bromine atom on the aromatic ring is a particularly useful functional group. Aryl bromides are common intermediates in a wide array of organic reactions. nih.govresearchgate.net They are frequently used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. nih.govchemicalbook.com The bromine atom can also be a precursor for the formation of organometallic reagents, like Grignard or organolithium reagents, which are powerful tools for constructing complex molecules. nih.gov The development of regioselective bromination methods for aromatic compounds is an active area of research, aiming to control the precise position of the bromine atom on the aromatic ring. nih.govtandfonline.comorganic-chemistry.org

Ester Functionality: Esters are a fundamental functional group in organic chemistry, known for their diverse applications in synthesis. solubilityofthings.comwikipedia.org The methyl ester group in this compound can undergo various transformations. It can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. wikipedia.org The ester itself can also act as a directing group in certain reactions or be a site for reduction. The synthesis of esters, known as esterification, is a common and well-studied reaction, often catalyzed by acids. wikipedia.orgorganic-chemistry.orgyoutube.com

Overview of Current Research Gaps and Future Directions

While this compound is a known compound, its specific applications and reaction pathways are not as extensively documented in publicly available literature as some other halogenated benzoates. Much of the current research focuses on the broader categories of halogenated aromatic compounds and their general reactivity.

Future research could delve into several areas:

Novel Synthetic Applications: Exploring the use of this compound as a starting material for the synthesis of novel and complex molecules with potential biological or material science applications. For instance, a related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has been investigated for its potential to attenuate inflammatory bowel disease. nih.gov

Catalytic Transformations: Developing new and more efficient catalytic methods for the transformation of the bromo and ester functionalities of this specific molecule.

Reaction Mechanism Studies: Investigating the detailed mechanisms of reactions involving this compound to gain a deeper understanding of its reactivity and to optimize reaction conditions.

Physicochemical Properties: A more thorough characterization of its physical and chemical properties would be beneficial for its use in various synthetic contexts.

Compound Information Table

Compound NameMolecular Formula
This compoundC10H11BrO2
Benzoic acidC7H6O2
Methyl 3-bromo-4,5-dihydroxybenzoateC8H7BrO4
Grignard reagentsR-Mg-X
Organolithium reagentsR-Li
Suzuki reaction-
Heck reaction-
Sonogashira reaction-
AmidesR-C(=O)NR'R''
Acid chloridesR-C(=O)Cl

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C10H11BrO2 achemblock.comcalpaclab.com
Molecular Weight 243.1 g/mol achemblock.comcalpaclab.com
CAS Number 151859-37-9 achemblock.com
Purity 97% achemblock.com
IUPAC Name This compound achemblock.com
SMILES COC(=O)C1=CC=C(C)C(Br)=C1C achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B2652155 Methyl 3-bromo-2,4-dimethylbenzoate CAS No. 151859-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSPQXLUCOPAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151859-37-9
Record name Methyl 3-bromo-2,4-dimethylbenzoate
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Synthetic Methodologies for Methyl 3 Bromo 2,4 Dimethylbenzoate

Established Synthetic Pathways for Substituted Methyl Benzoates

The creation of substituted methyl benzoates, such as Methyl 3-bromo-2,4-dimethylbenzoate, typically involves a sequence of reactions that modify a benzene (B151609) core. The two principal strategies are the direct modification of a pre-existing ester and the synthesis of a substituted acid followed by esterification.

Bromination Reactions of Dimethylbenzoate Precursors

A primary route to this compound involves the direct bromination of a suitable precursor, namely Methyl 2,4-dimethylbenzoate (B1242700). This process falls under the broad category of electrophilic aromatic substitution.

Electrophilic aromatic substitution is the cornerstone for introducing a bromine atom onto an aromatic ring. nih.gov This class of reactions requires a strong electrophile to disrupt the stable aromatic system. nih.gov A common method involves the use of molecular bromine (Br₂) in conjunction with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). nih.gov The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the electron-rich aromatic ring.

Alternative and often milder brominating agents are frequently employed to improve selectivity and handle sensitive substrates. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. organic-chemistry.org Its reactivity can be modulated by the choice of solvent and catalyst. For instance, NBS in acetonitrile (B52724) can serve as a mild and regiospecific brominating agent for certain activated aromatic compounds. tandfonline.com Other systems, such as ammonium (B1175870) bromide with an oxidant like Oxone, also provide effective methods for the bromination of activated aromatic systems at ambient temperatures. organic-chemistry.org

Reagent SystemDescription
Br₂ / FeBr₃ A classic and powerful method for brominating aromatic rings. The Lewis acid catalyst activates the bromine molecule.
N-Bromosuccinimide (NBS) A versatile and milder source of electrophilic bromine, often used for activated or sensitive substrates. organic-chemistry.org
(NH₄)Br / Oxone A method that uses ammonium bromide as the bromine source with Oxone as an oxidant, proceeding under mild conditions. organic-chemistry.org
Hexamethylenetetramine–bromine (HMTAB) An efficient reagent for regioselective bromination where selectivity can be controlled by temperature. researchgate.net

The critical factor in the synthesis of this compound from Methyl 2,4-dimethylbenzoate is controlling the position of the incoming bromine atom (regioselectivity). The substitution pattern on the aromatic ring is dictated by the combined electronic effects of the existing substituents.

In Methyl 2,4-dimethylbenzoate, the ring is substituted with three groups:

Two Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring, primarily at the ortho and para positions relative to themselves.

One Methyl Ester Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring and directs incoming electrophiles to the meta position.

The positions on the ring available for substitution are C3, C5, and C6.

The C2-methyl group directs ortho (C3) and para (C6).

The C4-methyl group directs ortho (C3, C5).

The C1-ester group directs meta (C3, C5).

All three groups direct the incoming electrophile to the C3 and C5 positions. The activating methyl groups strongly favor these positions, while the deactivating ester group makes them the least deactivated sites. The C6 position is sterically hindered by the adjacent C1-ester and C2-methyl groups, making it a less likely site for substitution. The formation of the desired 3-bromo isomer over the 5-bromo isomer is the primary regiochemical challenge. The electronic activation from both methyl groups converges at the C3 position, potentially making it the most nucleophilic site and favoring substitution there. The development of highly regioselective bromination methods is a continuing area of research, with various catalytic systems and reagents being explored to achieve high selectivity for a specific isomer. nih.govtandfonline.com

Esterification of Substituted Benzoic Acids

An alternative and highly common synthetic strategy involves the esterification of a pre-synthesized carboxylic acid. In this case, 3-bromo-2,4-dimethylbenzoic acid would be converted to its corresponding methyl ester. The most prevalent method for this transformation is the Fischer-Speier esterification. organic-chemistry.org

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process. tcu.edu To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction. organic-chemistry.orgtcu.edu Modern variations of this reaction may utilize microwave irradiation to reduce reaction times and improve yields, even for sterically hindered benzoic acids. usm.my For instance, an improved method for substituted benzoic acids involves using microwave heating with the intermittent addition of a sulfuric acid catalyst. usm.my

ReactionReagentsKey Features
Fischer-Speier Esterification Carboxylic Acid, Alcohol (Methanol), Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction; requires excess alcohol or removal of water to drive to completion. organic-chemistry.orgtcu.edu
Microwave-Assisted Esterification Carboxylic Acid, Alcohol, Acid CatalystSignificantly reduces reaction time and can improve yields, especially for challenging substrates. usm.my
Nanoparticle-Catalyzed Esterification Carboxylic Acid, Alcohol, FeNP@SBA-15 catalystSolvent-free conditions, high yields, and catalyst is recoverable and reusable. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Brominated Aromatics (Indirect Synthesis Approaches)

While not a direct method for the primary synthesis of this compound, palladium-catalyzed cross-coupling reactions are fundamental to the chemistry of brominated aromatics and represent powerful indirect pathways. Aryl bromides are highly valuable substrates in reactions like the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds. researchgate.net

These reactions typically involve the reaction of an aryl halide (like a brominated benzoate) with an organometallic reagent in the presence of a palladium catalyst. For example, the Suzuki coupling joins an aryl halide with a boronic acid derivative. This highlights the synthetic utility of the C-Br bond.

From a synthetic planning perspective, one could envision an indirect route to the target molecule using these technologies. For example, a di-brominated precursor could be selectively mono-substituted via a cross-coupling reaction, leaving the second bromine in the desired position. More commonly, however, the brominated aromatic itself is synthesized by other means and then used as a key building block in these coupling reactions to construct more complex molecules.

Novel Synthetic Route Development and Optimization

Research in organic synthesis continually seeks to develop more efficient, selective, and environmentally friendly methods. For a molecule like this compound, optimization would focus on improving the regioselectivity of the bromination step and the efficiency of the esterification.

Modern approaches to regioselective bromination aim to avoid the use of harsh reagents and improve control. researchgate.net Catalyst design plays a crucial role. For example, the use of specific ionic liquids or zeolites can influence the position of bromination by creating a structured reaction environment around the substrate. nih.gov Aerobic oxidative bromination using nanocatalysts and oxygen as a green oxidant represents a frontier in developing more sustainable halogenation protocols. tandfonline.com

Green Chemistry Approaches in Bromobenzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of brominated aromatic compounds to minimize environmental impact and enhance safety. Traditional bromination methods often involve the use of hazardous reagents like elemental bromine and chlorinated solvents such as carbon tetrachloride (CCl4). researchgate.net Modern approaches seek to replace these with more benign alternatives.

One promising green approach is the in-situ generation of the brominating agent. For instance, the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can produce bromine directly in the reaction mixture, avoiding the need to handle and store large quantities of toxic and volatile Br2. mdpi.com This method has been successfully demonstrated for the polybromination of various aromatic substrates in a continuous flow system, with yields ranging from 78% to 99%. mdpi.com

The use of safer, more environmentally friendly solvents is another key aspect of green bromobenzoate synthesis. Research has shown that solvents like methyl acetate (B1210297) can be effective replacements for chlorinated solvents in bromination reactions. researchgate.net Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an even greener alternative, often leading to accelerated reaction rates. ijisrt.com The synthesis of 3-bromobenzoic acid has been achieved using a solvent- and catalyst-free sonication process, highlighting a novel green methodology. ijisrt.com

Enzymatic catalysis also presents a green pathway for the synthesis of halogenated compounds. While specific enzymatic bromination of Methyl 2,4-dimethylbenzoate is not widely reported, the broader application of enzymes like dehydrogenases and reductases in asymmetric synthesis points to their potential in developing cleaner synthetic routes for chiral brominated intermediates.

The following table summarizes some green chemistry approaches applicable to bromobenzoate synthesis.

Green Chemistry ApproachDescriptionPotential Advantages
In-situ Bromine Generation Generation of Br2 from less hazardous precursors (e.g., NaOCl and HBr) directly within the reaction setup. mdpi.comAvoids storage and handling of bulk bromine, enhances safety. mdpi.com
Alternative Solvents Replacement of chlorinated solvents (e.g., CCl4) with greener alternatives like methyl acetate or conducting reactions under solvent-free conditions. researchgate.netijisrt.comReduces toxicity and environmental impact of the process. researchgate.net
Continuous Flow Reactions Performing the reaction in a microreactor or flow system. mdpi.comImproved heat and mass transfer, enhanced safety, and potential for automation. mdpi.com
Catalyst-Free Methods Utilizing alternative energy sources like sonication to drive the reaction without a catalyst. ijisrt.comSimplifies purification and reduces waste from catalyst disposal. ijisrt.com

Catalytic Systems for Enhanced Yield and Selectivity

The regioselectivity of the bromination of 2,4-dimethylbenzoate is a critical challenge. The two methyl groups and the ester group direct electrophilic substitution to different positions on the aromatic ring. The use of appropriate catalytic systems can significantly enhance the yield and selectivity towards the desired 3-bromo isomer.

While a direct catalytic method for the synthesis of this compound is not extensively detailed in the literature, related reactions provide valuable insights. For instance, the decarboxylative bromination of 2,4-dimethylbenzoic acid using tetrabutylammonium (B224687) tribromide (Bu4NBr3) has been reported to produce 1-bromo-2,4-dimethylbenzene (B107640) with a high yield (80%) and excellent selectivity (a greater than 100:1 mixture with 1,5-dibromo-2,4-dimethylbenzene). rsc.org This suggests that the 3-position is sterically and electronically favored for bromination in this system.

The following table presents data from the aforementioned decarboxylative bromination, which serves as a proxy for understanding the regioselectivity in the bromination of the 2,4-dimethylbenzene scaffold.

Starting MaterialReagentProductYield (%)Selectivity (Product:Isomer)
2,4-Dimethylbenzoic AcidBu4NBr31-Bromo-2,4-dimethylbenzene80>100:1

For the direct bromination of aromatic esters, various Lewis acid catalysts are traditionally employed to activate the bromine. However, these can sometimes lead to side reactions or be difficult to separate from the product mixture. Modern catalytic systems are being developed to overcome these limitations. For example, a patent describes the use of glacial acetic acid as a catalyst for the bromination of a substituted methyl benzoate (B1203000), which offers advantages such as reduced solvent consumption and simpler workup. google.com

The development of highly regioselective bromination methods is an active area of research. While not specific to the target molecule, the broader field of catalytic C-H activation offers potential future pathways to achieving high selectivity in such reactions.

Process Intensification and Scalability Studies

Process intensification aims to develop smaller, more efficient, and safer chemical processes. For the synthesis of this compound, this can be achieved through technologies like continuous flow chemistry.

Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processes for bromination reactions. mdpi.com The high surface-area-to-volume ratio allows for precise temperature control, which is crucial for managing the exothermic nature of bromination and minimizing the formation of byproducts. mdpi.comnih.gov This enhanced control can lead to higher yields and selectivities. Furthermore, the small reaction volumes at any given time significantly improve the safety profile, especially when dealing with hazardous reagents like bromine. mdpi.com

A continuous flow process for bromination can be designed where the reactants are continuously fed into a reactor, and the product is continuously withdrawn. google.com This allows for a steady state to be reached, leading to consistent product quality. The residence time in the reactor can be precisely controlled to optimize the reaction and minimize over-bromination. One study demonstrated a safe and straightforward protocol for continuous flow bromination with in-situ generation of bromine, achieving high yields for various substrates. mdpi.com

The scalability of bromination reactions is a key consideration for industrial production. Continuous flow systems are often easier to scale up than batch reactors. Scaling up can be achieved by either running the reactor for a longer duration or by "numbering-up," which involves using multiple reactors in parallel. nih.gov This approach avoids the challenges associated with increasing the volume of large batch reactors, such as maintaining efficient mixing and heat transfer. A study on the α-bromination of acetophenone (B1666503) demonstrated the successful scale-up of a continuous flow process, achieving a high space-time yield.

The table below outlines key considerations for the process intensification and scalability of bromobenzoate synthesis.

ParameterBatch ProcessContinuous Flow Process
Heat Transfer Less efficient, potential for hot spots.Highly efficient, precise temperature control. mdpi.comnih.gov
Safety Higher risk due to large volumes of hazardous materials. mdpi.comInherently safer due to small reaction volumes. mdpi.com
Scalability Challenging to scale up while maintaining control.More straightforward to scale by numbering-up or longer run times. nih.gov
Selectivity Can be lower due to temperature gradients and mixing issues.Often higher due to precise control of reaction parameters. mdpi.com
Process Control More difficult to automate and control precisely.Amenable to automation and real-time monitoring.

Spectroscopic and Analytical Characterization Techniques for Research Validation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The proton NMR (¹H NMR) spectrum of Methyl 3-bromo-2,4-dimethylbenzoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—namely the bromine atom, two methyl groups, and the methyl ester group.

Based on the analysis of structurally similar compounds, such as methyl 3-bromobenzoate and methyl 3-methylbenzoate, the following proton signals are anticipated. chemicalbook.comrsc.org The aromatic protons, being in different electronic environments, would likely appear as distinct signals in the aromatic region of the spectrum. The protons of the two methyl groups attached to the aromatic ring would also have slightly different chemical shifts due to their positions relative to the other substituents. The protons of the methoxy (B1213986) group of the ester would appear as a sharp singlet, typically in the range of 3.9 ppm. chemicalbook.comrsc.org

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H~7.0-8.0d, d
Ar-CH₃ (at C2)~2.4s
Ar-CH₃ (at C4)~2.3s
O-CH₃~3.9s

Note: The predicted chemical shifts are estimations based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the nature of the substituents. docbrown.info

The carbonyl carbon of the ester group is expected to resonate at the lowest field, typically around 165-170 ppm. rsc.org The aromatic carbons will appear in the range of 120-140 ppm, with the carbon atom bonded to the bromine atom (C3) showing a characteristic chemical shift. The carbon atoms of the two methyl groups attached to the ring and the methoxy carbon will appear at higher fields. rsc.org

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~166
C-O~130
C-Br~122
C-CH₃ (at C2)~138
C-CH₃ (at C4)~140
Aromatic C-H~128-135
Ar-CH₃ (at C2)~21
Ar-CH₃ (at C4)~20
O-CH₃~52

Note: The predicted chemical shifts are estimations based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, it would help to confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon atom.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the substituted aromatic ring. rsc.orgnist.gov

The most prominent peak will be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be visible. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers. docbrown.infodocbrown.info

Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ester)1720 - 1740Strong
C-O (Ester)1200 - 1300Strong
Aromatic C-H3000 - 3100Medium
Aromatic C=C1450 - 1600Medium to Weak
C-Br500 - 650Medium to Weak

Note: The predicted absorption ranges are based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of this compound is C₁₀H₁₁BrO₂.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation of this compound is expected to follow pathways typical for aromatic esters. uni-saarland.de Common fragmentation patterns include:

Loss of the methoxy radical (•OCH₃): This would result in the formation of a benzoyl cation derivative, which is a common and stable fragment for methyl benzoates.

Loss of the methyl group from the ester (•CH₃): This would lead to a different cation.

Cleavage of the ester group: Loss of the entire -COOCH₃ group is possible.

Loss of a bromine atom (•Br): This would result in a fragment ion corresponding to the methyl 2,4-dimethylbenzoate (B1242700) cation.

Loss of a methyl radical from the aromatic ring (•CH₃): This would lead to a brominated methylbenzoate cation.

The analysis of these fragmentation patterns, in conjunction with the data from NMR and IR spectroscopy, provides a comprehensive and definitive characterization of this compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from reaction byproducts, starting materials, or solvents, and for quantifying its purity. achemblock.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and detects the resulting fragments based on their mass-to-charge ratio.

The resulting mass spectrum is a molecular fingerprint. For this compound, the spectrum would characteristically show a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or the bromine atom, providing further structural confirmation. amazonaws.com

Table 2: Hypothesized GC-MS Fragmentation Data for this compound

Fragment Ion Description Expected m/z
[C₁₀H₁₁BrO₂]⁺ Molecular Ion 242/244
[C₉H₈BrO]⁺ Loss of methoxy radical (•OCH₃) 211/213
[C₁₀H₁₁O₂]⁺ Loss of bromine radical (•Br) 163

This table outlines potential fragmentation pathways useful for structural identification in a GC-MS experiment.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound, which has limited volatility. Commercial suppliers often report purity levels of 97% or higher, determined by this technique. achemblock.comlookchem.com

In a reversed-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18). The compound's polarity dictates its retention time—the time it takes to travel through the column.

A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluent. The resulting chromatogram plots detector response against time. The area of the peak corresponding to this compound is proportional to its concentration. Purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.

Table 3: Typical Parameters for HPLC Purity Analysis

Parameter Description
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

This table outlines a standard set of conditions for an HPLC method to determine the purity of this compound.

Reactivity and Reaction Mechanisms of Methyl 3 Bromo 2,4 Dimethylbenzoate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being a halogen, can be displaced by a nucleophile. This can occur through different mechanisms, most notably Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant utility of aryl halides like Methyl 3-bromo-2,4-dimethylbenzoate in synthesis. These reactions involve the use of a transition metal catalyst, most commonly palladium, to couple the aryl halide with an organometallic reagent. rhhz.netethz.ch

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.comtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boron reagents. nih.govtcichemicals.com this compound can serve as the aryl halide partner in Suzuki couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the position of the bromine atom. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Catalyst Ligand Base Solvent Temperature
Pd(OAc)₂ SPhos K₃PO₄·H₂O Toluene/H₂O 100 °C
PdCl₂(dppf) - K₂CO₃ Dioxane/H₂O 80-100 °C

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and may be applicable to this compound.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgliverpool.ac.ukthieme-connect.de The reaction is highly regioselective and stereoselective, typically affording the E (trans) isomer. organic-chemistry.orgthieme-connect.de this compound can be used as the aryl halide component to introduce a substituted vinyl group onto the aromatic ring. liverpool.ac.uknih.gov The reaction mechanism generally involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. liverpool.ac.uk

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This method allows for the synthesis of arylalkynes from this compound. Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov The reaction is valuable for creating precursors for more complex molecules, including pharmaceuticals and materials. nih.gov

Table 2: Common Catalytic Systems for Cross-Coupling Reactions

Reaction Catalyst Ligand (if applicable) Co-catalyst (if applicable)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) PPh₃, SPhos, XPhos -
Heck Pd(OAc)₂, Pd/C PPh₃, P(o-tol)₃ -

This table provides examples of commonly used catalytic systems for the respective cross-coupling reactions with aryl bromides.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. youtube.commasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituents. masterorganicchemistry.comlibretexts.org

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful variation of electrophilic aromatic substitution where a directing group on the aromatic ring directs deprotonation (metalation) by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting aryllithium or related organometallic species can then react with a wide range of electrophiles to introduce a new substituent.

In this compound, the methyl ester group (-COOCH₃) is a potential directing group for DoM. However, its directing ability is moderate, and it can also be susceptible to nucleophilic attack by the organolithium base. The two methyl groups and the bromine atom also influence the acidity of the ring protons. The most likely position for deprotonation would be C-6, which is ortho to the ester group and not sterically hindered by the adjacent methyl group. However, the presence of multiple substituents makes predicting the outcome of DoM challenging, and careful optimization of reaction conditions would be necessary.

Influence of Substituents on Regioselectivity

In a standard electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction), the regioselectivity is determined by the combined directing effects of the substituents already present on the ring. msu.edulibretexts.org

Methyl groups (-CH₃): These are weakly activating and ortho, para-directing groups due to hyperconjugation and inductive effects.

Methyl ester group (-COOCH₃): This is a deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects.

Bromine atom (-Br): This is a deactivating but ortho, para-directing group. Its inductive effect withdraws electron density, but its lone pairs can donate electron density through resonance.

In this compound, the available positions for substitution are C-5 and C-6. The directing effects of the substituents are as follows:

The methyl group at C-2 directs ortho to C-3 (blocked) and para to C-5.

The methyl group at C-4 directs ortho to C-3 (blocked) and C-5.

The bromine atom at C-3 directs ortho to C-2 (blocked) and C-4 (blocked) and para to C-6.

The methyl ester at C-1 directs meta to C-3 (blocked) and C-5.

Considering these combined effects, position C-5 is strongly favored for electrophilic attack. It is para to the C-2 methyl group, ortho to the C-4 methyl group, and meta to the deactivating ester group. Position C-6 is para to the bromine atom but is adjacent to the ester group, which may provide some steric hindrance. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C-5 position.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functional group in this compound can undergo nucleophilic acyl substitution reactions.

Ester Hydrolysis:

Hydrolysis of the ester to the corresponding carboxylic acid, 3-bromo-2,4-dimethylbenzoic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester with a strong acid (like H₂SO₄ or HCl) in the presence of excess water.

Base-promoted hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-bromo-2,4-dimethylbenzoate and methanol.

Reactions Involving Methyl Group Functionalization

The methyl groups of this compound, being attached to an aromatic ring, are benzylic in nature. This position confers upon them a specific reactivity profile, making them susceptible to functionalization through free radical pathways. The stability of the resulting benzylic radical intermediate is a key factor driving these transformations.

One of the most common and well-documented functionalization reactions for benzylic methyl groups is free-radical bromination. This type of reaction is typically initiated by light or a radical initiator and proceeds via a chain mechanism. The selective bromination of benzylic C-H bonds over other C-H bonds is favored due to the lower bond dissociation energy of benzylic C-H bonds, leading to the formation of a resonance-stabilized benzylic radical.

While specific research detailing the methyl group functionalization of this compound is not extensively published, the reactivity can be inferred from analogous compounds and established principles of organic chemistry. The presence of two methyl groups at the 2- and 4-positions offers the potential for mono- or di-functionalization.

A commercially available product, Methyl 3-bromo-2-(bromomethyl)benzoate, confirms that the selective functionalization of one of the methyl groups is a feasible transformation. chemscene.comnih.gov This suggests that under controlled conditions, it is possible to achieve mono-bromination.

Furthermore, the synthesis of a related compound, Methyl 3,5-bis(bromomethyl)benzoate, has been reported. rsc.org In this case, both methyl groups of a dimethylbenzoate derivative are brominated. This reaction is achieved by refluxing the starting material with N-bromosuccinimide (NBS), a common reagent for benzylic bromination, in the presence of a radical initiator. This provides strong evidence for the feasibility of functionalizing both methyl groups on the aromatic ring of this compound.

A patented process also describes a similar transformation where 2-chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl ester is converted to 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester using radical-initiating bromination conditions. google.com This further supports the expected reactivity of the methyl groups in the target molecule.

The general mechanism for benzylic bromination with NBS involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light, to generate radicals. These radicals then abstract a hydrogen from HBr, which is present in trace amounts, to form a bromine radical.

Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group of this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂, generated from the reaction of HBr with NBS, to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

The reaction conditions for such transformations are critical in determining the outcome, including the degree of bromination (mono- vs. di-bromination) and the yield of the desired product. The choice of solvent, temperature, and the stoichiometry of the reagents all play a significant role.

The following table summarizes representative conditions for benzylic bromination based on analogous reactions.

Reagent(s)InitiatorSolventTemperatureProduct TypeReference
N-Bromosuccinimide (NBS)Heat/LightCarbon Tetrachloride (CCl₄)RefluxBenzylic Bromide masterorganicchemistry.com
N-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN)Acetonitrile (B52724)RefluxBis(bromomethyl) derivative rsc.org

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2,4 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the geometry, energy, and distribution of molecular orbitals. For Methyl 3-bromo-2,4-dimethylbenzoate, a DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional structure.

From this optimized structure, various properties can be determined. The molecular electrostatic potential (MEP) map, for instance, would reveal the regions of positive and negative charge on the molecule's surface. The electronegative oxygen atoms of the ester group and the bromine atom would exhibit negative potential (red/yellow areas), indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms would show positive potential (blue areas), highlighting potential sites for nucleophilic interaction. This analysis is crucial for understanding how the molecule interacts with other reagents.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A theoretical FMO analysis of this compound would pinpoint the location of these orbitals. The HOMO is expected to be distributed primarily over the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing ester group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Below is an illustrative table of the type of data that would be generated from such an analysis.

ParameterDescriptionHypothetical Value (eV)
E_HOMO Energy of the Highest Occupied Molecular OrbitalData not available
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE) E_LUMO - E_HOMOData not available

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques to model or mimic the behavior of molecules. While molecular docking is most applicable when studying the interaction of a ligand with a biological target like a protein, the principles of molecular modeling can be applied to understand the intermolecular interactions of this compound in various chemical environments. For instance, modeling its interaction with a solvent or its aggregation behavior could provide insights into its physical properties and reactivity in solution. In the context of specific reaction types, such as its use in synthesis, modeling its approach to a co-reactant could help predict the stereochemical or regiochemical outcome of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT in conjunction with methods like Gauge-Independent Atomic Orbital (GIAO), are highly effective at predicting spectroscopic parameters. For this compound, these calculations can predict the ¹H and ¹³C NMR chemical shifts.

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing these predicted shifts with experimental spectra, if available, serves as a rigorous test of the accuracy of the computational model and the determined structure. Such calculations are invaluable for assigning peaks in complex experimental spectra and for confirming the compound's constitution.

The following table illustrates how predicted NMR data would be presented.

Atom TypeAtom PositionPredicted Chemical Shift (ppm) (Hypothetical)
¹³C C=O (ester)Data not available
¹³C C-BrData not available
¹³C Aromatic C-HData not available
¹³C C-CH₃Data not available
¹³C O-CH₃Data not available
¹H Aromatic HData not available
¹H C-CH₃Data not available
¹H O-CH₃Data not available

Conformational Analysis and Energy Landscapes

This compound possesses rotational freedom, primarily around the single bond connecting the ester group to the aromatic ring. Conformational analysis is a computational study to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface scan can be generated. This scan reveals the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states between them. The results would likely show that the most stable conformer has a planar arrangement where the ester group is coplanar with the benzene (B151609) ring to maximize electronic conjugation, with steric hindrance from the adjacent methyl group causing some deviation. Understanding the energy landscape is crucial for predicting the molecule's dominant shape, which influences its physical properties and reactivity.

Applications in Advanced Organic Synthesis and Material Science

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom, an ester group, and two methyl groups makes Methyl 3-bromo-2,4-dimethylbenzoate a versatile precursor for constructing intricate molecular architectures through various coupling reactions and functional group transformations.

Building Block for Pharmaceutical Intermediates

This compound serves as a key starting material in the synthesis of complex molecules that are intermediates in pharmaceutical development. q100lifesciences.com It is classified as a "Protein Degrader Building Block," indicating its role in the creation of compounds designed to interact with biological systems. calpaclab.com The bromine atom on the benzene (B151609) ring is particularly useful, as it provides a reactive site for cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), allowing for the attachment of other molecular fragments. This capability is fundamental for building the complex scaffolds often required for therapeutically active agents. For instance, related structures like methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate can be transformed into more complex derivatives such as Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate, showcasing how these bromo-benzoate cores are modified to create advanced pharmaceutical intermediates. chemicalbook.com

Intermediate in Agrochemical Synthesis

While its chemical structure is well-suited for the synthesis of bioactive molecules, including those used in agriculture, specific, publicly documented examples of this compound being used as a direct intermediate in the synthesis of commercial agrochemicals are not extensively reported in the reviewed literature. However, the presence of the bromo-aromatic moiety is a common feature in many agrochemical compounds, where it contributes to the molecule's stability and biological activity. The compound's potential as a building block in this sector remains significant due to its functional handles that allow for diverse chemical modifications.

Synthesis of Specialty Chemicals and Fine Chemicals

This compound is recognized as a valuable organic building block in the production of specialty and fine chemicals. bldpharm.com Its availability from various chemical suppliers for research and development purposes underscores its utility in creating novel compounds with specific functions. achemblock.comsigmaaldrich.com The term "fine chemicals" refers to complex, pure substances produced in limited quantities for specialized applications, and this compound is a prime example of a starting material used to access such molecules. Its reactive nature allows chemists to introduce new functional groups and build molecular complexity, leading to the synthesis of unique substances for various research and industrial applications.

Role in Material Science Applications

The properties of this compound also lend themselves to applications in material science, where precise molecular structures are required to achieve desired physical and chemical properties.

Development of Specialty Polymers and Advanced Materials

Halogenated benzoic acid derivatives are important in polymer science. While direct polymerization of this compound is not a common application, its structure makes it a candidate for incorporation into larger polymer chains as a monomer or a modifying agent. The bromine atom can be used as a site for polymerization reactions or for post-polymerization modification to introduce specific functionalities. For example, related compounds like Methyl 2-bromo-2-methylpropionate are used as initiators in controlled radical polymerization techniques, which are crucial for creating well-defined polymers. chemicalbook.com This suggests the potential for this compound to be used in creating specialty polymers with tailored properties such as thermal stability, flame retardancy, or specific optical characteristics.

Contribution to Photoactive Materials Research (related structures)

Research into photoactive materials has utilized molecular structures closely related to this compound. A notable example is the synthesis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000) , a novel ortho-fluoroazobenzene photoswitch. nsf.govresearchgate.net In this complex molecule, the methyl bromo-benzoate portion serves as a critical structural anchor. nsf.gov This material was designed to be a photoswitch, a molecule that can change its shape and properties when exposed to light of specific wavelengths. nsf.govresearchgate.net

Key research findings include:

Photoactivity in Solution: In solution, the molecule demonstrated the desired photo-switching behavior, with its absorbance bands showing a clear separation, a characteristic feature of ortho-fluoroazobenzenes. nsf.govresearchgate.net

Inactivity in Crystal Form: However, when the molecule was arranged in a tightly packed crystal, it did not exhibit photo-switching. nsf.govresearchgate.net The study concluded that the rigid crystal lattice prevented the large structural changes necessary for the molecule to isomerize upon irradiation with light. nsf.gov

This research highlights the critical role that bromo-benzoate derivatives play in the design of advanced, light-responsive materials and demonstrates how subtle changes in the molecular environment can control their function. nsf.gov

Chromatographic Standards and Analytical Reference Materials

This compound serves as a crucial, well-characterized compound in analytical and quality control settings, particularly in the context of chromatography. While it may not be universally cataloged as a formal certified reference material, its consistent and well-documented analytical properties, combined with its availability at high purity levels, make it an effective analytical reference material for research and development. achemblock.combldpharm.com Commercial suppliers typically offer this compound with a purity of 97% or greater, with some specifying a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC). achemblock.comlabcompare.comcapotchem.cn

The primary application in this domain is as a reference standard in chromatographic analyses to ensure the accuracy and consistency of synthetic procedures. In organic synthesis, complex reaction mixtures are common, and the purification of the target compound is frequently achieved using techniques like flash column chromatography. amazonaws.com For instance, the purification of related brominated benzoates is often accomplished using column chromatography with a mobile phase consisting of a hexane (B92381) and ethyl acetate (B1210297) mixture. amazonaws.comnih.gov

The characterization of this compound and its isomers through various analytical methods provides the foundational data for its use as a standard. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography (GC), and HPLC coupled with Mass Spectrometry (MS) are used to confirm its identity and purity. amazonaws.com The data from these analyses, including retention times and spectral information, establish a benchmark against which production batches and related synthesized compounds can be compared. For example, a related isomer, Methyl 3-bromo-4-methylbenzoate, has a reported retention time of 3.63 minutes under specific HPLC/MS conditions. This type of data is vital for method development and validation in analytical laboratories.

By using this compound as a reference, chemists can accurately identify its presence and concentration in a sample, monitor the progress of a chemical reaction, and assess the effectiveness of purification protocols. Its stable and predictable behavior on chromatographic systems allows it to be used for system suitability tests, ensuring the analytical equipment is performing correctly before analyzing more complex or unknown samples.

Physicochemical and Analytical Data

This table summarizes key identifiers and properties relevant to its use as an analytical standard.

PropertyValue / IdentifierSource(s)
CAS Number 151859-37-9 achemblock.com
Molecular Formula C₁₀H₁₁BrO₂ labcompare.com
Molecular Weight 243.1 g/mol achemblock.com
Purity Specification ≥97%, ≥98% (HPLC) achemblock.comlabcompare.comcapotchem.cn
IUPAC Name This compound achemblock.com

Reported Chromatographic Conditions for Related Compounds

This table provides examples of chromatographic techniques and conditions used for the purification and analysis of closely related brominated benzoate esters, demonstrating the methods applicable to this compound.

TechniqueCompoundMobile Phase / EluentPurposeSource(s)
Flash Column Chromatography Methyl 3-bromo-4-methylbenzoate5% ethyl acetate/hexanesPurification
Flash Column Chromatography General Benzoate EstersHexanes/Ethyl Acetate (6:1)Purification amazonaws.com
Flash Column Chromatography Methyl 4-bromo-2-(methoxymethoxy) benzoateEthyl acetate:hexane (1:9)Purification nih.gov
HPLC/MS (ESI) Methyl 3-bromo-4-methylbenzoateNot SpecifiedAnalysis / Characterization
Gas Chromatography (GC) Ethyl 4-bromo-3-methylbenzoateNot SpecifiedPurity Assessment (>98%)

Environmental Fate and Degradation Pathways of Brominated Aromatic Esters

Biodegradation Studies of Related Brominated Compoundsnih.govnih.gov

While specific data on Methyl 3-bromo-2,4-dimethylbenzoate is limited, extensive research into related brominated aromatic compounds provides significant insight into its likely biodegradable fate. nih.govnih.gov Microbial communities, particularly bacterial and fungal species, possess the metabolic versatility to break down these complex synthetic molecules. nih.gov Studies on brominated flame retardants and bromophenols show that microorganisms can utilize them, leading to their eventual mineralization into simpler, harmless substances like carbon dioxide and water. nih.govnih.gov

The microbial breakdown of brominated aromatic compounds is accomplished through a variety of enzymatic reactions. The initial and most critical step is typically dehalogenation, the cleavage of the carbon-bromine (C-Br) bond. mdpi.com

Key microbial degradation mechanisms include:

Oxidative Dehalogenation : Monooxygenases and dioxygenases are crucial enzymes that incorporate oxygen atoms into the aromatic ring. This process can lead to the hydroxylation of the ring, making it less stable and facilitating the removal of the bromine atom. nih.gov For instance, the degradation of some chloroanilines, a related class of halogenated aromatics, is initiated by dioxygenase enzymes that convert them to catechol derivatives. nih.gov

Reductive Dehalogenation : Under anaerobic (oxygen-free) conditions, some bacteria can use halogenated compounds as electron acceptors, replacing a bromine atom with a hydrogen atom. This process has been observed for bromine moieties in aromatic pesticides. youtube.com

Hydrolytic Dehalogenation : This mechanism involves the enzymatic cleavage of the C-Br bond with the addition of a hydroxyl group derived from water.

H-Abstraction : In the aerobic biodegradation of the flame retardant tribromoneopentylalcohol (TBNPA), studies suggest the initial step is the abstraction of a hydrogen atom from a C-H bond, which leads to the formation of unstable intermediates that are then rapidly debrominated. nih.gov

A study involving a four-strain microbial consortium demonstrated the biodegradation of the brominated flame retardants TBNPA and dibromo neopentyl glycol (DBNPG) through what appeared to be a monooxygenase mechanism. mdpi.com Similarly, the fungus Trametes versicolor has been shown to eliminate various bromophenols and tetrabromobisphenol A from culture mediums, a process mediated by the extracellular enzyme laccase. nih.gov

Table 1: Microbial Degradation Mechanisms for Brominated Aromatic Compounds

Degradation MechanismDescriptionEnvironmental ConditionKey EnzymesExample Compounds
Oxidative Dehalogenation Incorporation of oxygen into the aromatic ring, leading to hydroxylation and subsequent bromine removal. nih.govAerobicMonooxygenases, DioxygenasesChloroanilines, TBNPA nih.govnih.gov
Reductive Dehalogenation Replacement of a bromine atom with a hydrogen atom, using the compound as an electron acceptor. youtube.comAnaerobicDehalogenasesBrominated pesticides youtube.com
Laccase-Mediated Degradation Oxidation of the compound by the laccase enzyme, often requiring a mediator. nih.govAerobicLaccaseBromophenols, Tetrabromobisphenol A nih.gov

Factors Influencing Biodegradation Ratesmdpi.comijpab.com

The efficiency and rate of biodegradation are not constant but are influenced by a complex interplay of environmental and biological factors. ijpab.com

Microbial Population : The presence of specific microorganisms or microbial consortia with the necessary catabolic genes is the primary requirement for degradation. mdpi.com Often, a consortium of multiple bacterial strains is more effective than a single strain because of metabolic complementation. mdpi.com

Oxygen Availability : The degradation pathway is heavily dependent on the presence or absence of oxygen. Aerobic degradation, often involving oxygenases, is typically faster and more complete for many compounds. nih.gov For example, the flame retardant TBNPA was shown to undergo rapid aerobic biodegradation but was not observed to degrade under anaerobic conditions. nih.gov

Nutrient and Carbon Sources : Biodegradation can be limited by the availability of essential nutrients like nitrogen and phosphorus. Furthermore, some compounds are not used as a primary carbon source but are broken down via co-metabolism, where the microbes feed on another carbon source. The degradation of TBNPA and DBNPG by a bacterial consortium required an additional carbon source to proceed, indicating that bacterial growth was the limiting factor. mdpi.com

Environmental Conditions : Factors such as pH, temperature, and moisture content significantly affect microbial activity and enzymatic function. ijpab.com The degradation of TBNPA and DBNPG was optimal at 25°C and a pH of ~7.2. mdpi.com

Bioavailability : The extent to which a compound is available to microorganisms affects its degradation rate. Compounds with low water solubility or those that adsorb strongly to soil particles may be less accessible to microbes. ijpab.com

Photodegradation Processes in Aqueous and Atmospheric Environmentsnih.govnih.gov

Photodegradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the energy of sunlight. nih.gov For brominated aromatic esters, this process can occur in water bodies, on soil surfaces, and in the atmosphere. The primary mechanism in the photodegradation of many brominated aromatic compounds is reductive debromination, where the absorption of light energy leads to the cleavage of the C-Br bond and the removal of bromine atoms. nih.gove3s-conferences.org

Studies on new brominated flame retardants (NBFRs) show that the wavelength of light is a critical factor; degradation is significantly faster under shorter UV wavelengths (180–334 nm) compared to visible light (400–700 nm). nih.gov The environmental matrix also plays a crucial role. For instance, the photodegradation rate of hexabromobenzene (B166198) (HBB) on soil surfaces varied depending on the type of soil mineral, with rates being faster on silica (B1680970) gel and montmorillonite (B579905) compared to quartz sand. e3s-conferences.org The presence of other substances, such as humic acid in soil, can inhibit photodegradation by absorbing light or quenching reactive species. e3s-conferences.org Similarly, the process can be influenced by the solvent, with electron transfer between the solvent and the brominated compound being a key factor. nih.gov

Hydrolytic Stability under Environmental Conditions

The stability of an ester bond to hydrolysis is a fundamental aspect of its environmental persistence. This compound, as an ester, is susceptible to hydrolysis, a chemical reaction with water that would break the ester linkage to form the corresponding carboxylic acid (3-bromo-2,4-dimethylbenzoic acid) and methanol.

Environmental Monitoring Methodologies for Trace Detection

Detecting and quantifying trace levels of brominated aromatic compounds in environmental samples like water, soil, and air is essential for assessing exposure and understanding their fate. nih.gov Due to their typically low concentrations, highly sensitive and selective analytical techniques are required.

A prominent method for the analysis of halogenated compounds is Gas Chromatography (GC) coupled with a detector. For brominated compounds, Negative Chemical Ionization Mass Spectrometry (NCI-MS) is particularly effective. GC/NCI-MS provides high selectivity for electrophilic compounds like brominated aromatics, allowing for their detection at very low levels even in complex environmental matrices. acs.org

Other monitoring approaches used for general aromatic hydrocarbons, which could be adapted for brominated esters, include:

High-Performance Liquid Chromatography (HPLC) : Often used for less volatile or thermally unstable compounds, HPLC coupled with UV or mass spectrometry detectors can be employed. flemingcollege.ca

Passive Samplers : These devices are deployed in the environment (air or water) for extended periods to accumulate contaminants over time, providing a time-weighted average concentration. acs.org

These analytical methods are crucial for tracking the presence and concentration of this compound and related compounds, thereby helping to model their environmental distribution and degradation. nih.gov

An Examination of the Solid-State Characteristics of this compound

The study of the solid-state properties of chemical compounds is fundamental to understanding their behavior and potential applications. For the compound this compound, a detailed analysis of its crystallographic and thermal properties would provide significant insights into its molecular and supramolecular structure. However, a thorough search of the current scientific literature and crystallographic databases reveals a notable absence of specific experimental data for this particular compound.

This article will, therefore, outline the key analytical techniques used for such characterization, detailing the type of information they would yield if applied to this compound. While direct experimental findings for the title compound are not available, this framework serves as a guide to the potential solid-state chemistry of this molecule.

Crystallographic Studies and Solid State Characterization

Crystallographic and thermal analysis are powerful tools for the comprehensive characterization of a solid material. These methods can elucidate the three-dimensional arrangement of atoms and molecules, identify different solid forms, and determine the thermal stability and phase behavior of a compound.

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Within a crystal structure, molecules are held together by a variety of intermolecular forces. Hydrogen bonds, where a hydrogen atom is shared between two electronegative atoms, are among the strongest of these interactions and play a crucial role in determining the packing of molecules.

For Methyl 3-bromo-2,4-dimethylbenzoate, the presence of the carbonyl oxygen of the ester group could allow it to act as a hydrogen bond acceptor. While the molecule itself lacks strong hydrogen bond donors, weak C-H···O interactions involving the methyl groups or the aromatic ring could be present. A crystallographic study would identify any such interactions and describe the resulting packing motifs, such as chains, sheets, or more complex three-dimensional networks.

In addition to hydrogen bonding, other non-covalent interactions such as halogen bonding can significantly influence the crystal packing. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule.

The bromine atom in this compound could potentially participate in halogen bonds with the carbonyl oxygen of a neighboring molecule (Br···O). The geometry and strength of these interactions would be revealed by a single-crystal X-ray diffraction analysis. The interplay of these and other van der Waals forces would define the supramolecular architecture of the compound in the solid state.

Powder X-ray diffraction (PXRD) is a technique used to analyze the bulk properties of a crystalline solid. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties such as solubility and melting point.

There is no publicly available powder X-ray diffraction data for this compound. A PXRD study would be instrumental in determining if this compound can exist in multiple crystalline forms or as an amorphous solid, which lacks long-range crystalline order. Each polymorph would produce a unique diffraction pattern, allowing for their identification and characterization.

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and solid-solid phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.

Future Research Directions and Translational Perspectives

Exploration of Expanded Synthetic Utility

The structure of Methyl 3-bromo-2,4-dimethylbenzoate makes it a versatile building block. Future research will likely focus on leveraging its reactive sites for the construction of more complex molecular architectures. The presence of a bromine atom is particularly significant, as it serves as a handle for a wide array of cross-coupling reactions.

Key Research Thrusts:

Cross-Coupling Reactions: A primary area of future work will be the extensive use of the compound in metal-catalyzed cross-coupling reactions. Halogenated benzoates are known to be versatile intermediates for reactions like Suzuki and Heck couplings indiamart.com. Investigating its reactivity with various boronic acids (Suzuki), alkenes (Heck), and other organometallic reagents will enable the synthesis of a diverse library of substituted biaryls and other complex structures. These products are often scaffolds for pharmaceuticals and agrochemicals indiamart.com.

Synthesis of Novel Heterocycles: The functional groups on this compound can be manipulated to construct heterocyclic systems. Research could explore multi-step reaction sequences where the ester and bromo groups are transformed to participate in cyclization reactions, leading to novel classes of compounds with potential biological activity.

Functional Group Interconversion: Systematic studies on the transformation of the ester and bromo functionalities will expand its synthetic playbook. For instance, reduction of the methyl ester to an alcohol would provide a new point for derivatization, while transformations of the bromo group could introduce alternative functionalities for subsequent reactions.

Advanced Spectroscopic Probes for Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms involving this compound, the development and application of advanced spectroscopic techniques are crucial. Real-time monitoring of reactions can provide invaluable kinetic and mechanistic data that is not accessible through traditional endpoint analysis.

Potential Developments:

In-situ NMR and IR Spectroscopy: Implementing in-situ spectroscopic methods, such as Process Analytical Technology (PAT), would allow for the continuous tracking of reactant consumption and product formation. This approach enables precise determination of reaction kinetics, identification of transient intermediates, and rapid optimization of reaction conditions (e.g., temperature, catalyst loading).

Mass Spectrometry-Based Techniques: High-resolution mass spectrometry can be employed to identify and characterize minor byproducts and intermediates, offering deeper insight into reaction pathways. Techniques like ESI-MS could be adapted for real-time monitoring of reaction mixtures.

Development of Spectroscopic Databases: Creating a comprehensive database of spectroscopic data (NMR, IR, MS) for this compound and its derivatives would be a valuable resource for the chemical community, facilitating compound identification and quality control. For instance, the predicted collision cross-section values for various adducts of the parent compound have already been calculated, providing a basis for mass spectrometry studies uni.lu.

Integrated Computational and Experimental Approaches

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. Quantum chemical calculations can provide predictive insights that guide experimental design, saving time and resources. This approach has been successfully applied to related halogenated benzoate (B1203000) derivatives to explore their structural and biological properties researchgate.net.

Areas for Integration:

DFT Calculations: Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound. These calculations can predict its reactivity, orbital energies (HOMO-LUMO), and spectroscopic properties, which can then be validated experimentally researchgate.netresearchgate.net.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. By calculating the energy profiles of potential reaction pathways and the structures of transition states, researchers can understand the factors controlling selectivity and reactivity, leading to more rational reaction design.

Virtual Screening: For applications in drug discovery or materials science, computational tools can be used to perform virtual screening of libraries of potential derivatives of this compound. This can help prioritize synthetic targets with the highest likelihood of possessing desired properties.

Sustainable Synthesis and Environmental Impact Mitigation

Modern chemical synthesis places a strong emphasis on green chemistry principles. Future research should focus on developing more sustainable and environmentally benign methods for the synthesis and utilization of this compound.

Green Chemistry Strategies:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and improve atom economy. Research into novel catalysts for the synthesis and derivatization of the title compound is a key area.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids, or even solvent-free reaction conditions, can minimize the environmental footprint associated with its synthesis.

Waste Valorization: Investigating methods to convert byproducts from its synthesis into valuable chemicals would contribute to a more circular chemical economy.

Emerging Applications in Niche Chemical Fields

The specific substitution pattern of this compound makes it an attractive candidate for investigation in several specialized areas of chemistry. Its utility as a building block for protein degraders is already recognized calpaclab.com.

Potential Niche Applications:

Materials Science: The rigid aromatic core of the molecule could be incorporated into novel polymers or liquid crystals. The bromo-substituent allows for polymerization via cross-coupling reactions, potentially leading to materials with tailored electronic or optical properties, an approach used with similar aromatic esters .

Medicinal Chemistry: As an intermediate, it can be used in the synthesis of complex molecules for pharmaceutical applications jayfinechem.com. The dimethyl substitution pattern provides a specific steric and electronic profile that could be exploited to achieve selective binding to biological targets. Related compounds are used to prepare modulators for specific receptors chemicalbook.com.

Agrochemicals: The development of new pesticides and herbicides often relies on novel chemical scaffolds. This compound could serve as a starting point for the synthesis of new agrochemicals, leveraging the known biological activity of other halogenated aromatics indiamart.com.

Data Tables

Table 1: Summary of Future Research Directions

Section Research Focus Key Objectives Potential Impact
9.1 Expanded Synthetic Utility Utilize in diverse cross-coupling reactions; Synthesize novel heterocycles. Creation of new chemical entities for pharma and materials science.
9.2 Advanced Spectroscopy Implement in-situ reaction monitoring (NMR, IR); Build spectroscopic databases. Improved reaction optimization and mechanistic understanding.
9.3 Computational & Experimental Integration Use DFT for property prediction; Model reaction mechanisms. Accelerated discovery and rational design of new molecules and reactions.
9.4 Sustainable Synthesis Develop catalytic routes; Use green solvents; Reduce waste. Minimized environmental impact and improved process efficiency.

| 9.5 | Niche Chemical Fields | Explore use in materials science (polymers); Medicinal and agrochemical synthesis. | Development of novel materials and bioactive compounds. |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 3-bromo-4-methylbenzoate
4-bromo-3-vinylbenzoic acid
4-bromo-3-(methylphenyl)methanol
(-)-martinellic acid
4-Bromo-3-methylbenzonitrile
Methyl 3-Amino-5-bromo-2-methylbenzoate
Tazemetostat
Methyl 3-Bromo-2-methylbenzoate
oxalyl chloride
N,N-dimethylformamide
3-bromo-4-methylbenzoic acid
Methyl 3-bromo-4-fluorobenzoate
4-BROMO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER
4-bromo-3,5-dimethylbenzaldehyde
potassium iodide
tert-butyl hydroperoxide
sodium thiosulfate
methyl isodehydroacetate
propargyl alcohol
methyl 4-hydroxymethyl-2,6-dimethylbenzoate
methyl coumalate
propargyl acetate (B1210297)

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-2,4-dimethylbenzoate, and what factors influence the choice of starting materials?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoate ester or esterification of the corresponding brominated benzoic acid. For example:

Esterification : Reacting 3-bromo-2,4-dimethylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

Regioselective Bromination : Direct bromination of methyl 2,4-dimethylbenzoate using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. The position of bromination is influenced by steric and electronic effects of the methyl groups .

  • Key Considerations : Purity of starting materials (e.g., >98.0% for intermediates, as noted in brominated benzoic acids ), solvent selection (e.g., dichloromethane or methanol ), and reaction temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons appear as distinct multiplets (δ 6.5–8.0 ppm). Methyl ester groups (COOCH₃) resonate at δ ~3.8–3.9 ppm.
  • Bromine’s inductive effect deshields adjacent carbons, shifting their signals upfield .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 258 (C₁₀H₁₁BrO₂) with characteristic fragmentation patterns (e.g., loss of –OCH₃ or Br⁻).
  • IR Spectroscopy : Strong ester C=O stretch at ~1720 cm⁻¹ and C–Br vibration at ~550–650 cm⁻¹ .

Q. What are the recommended purification techniques for this compound, and how do solubility properties influence these methods?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethanol or ethyl acetate, leveraging the compound’s moderate polarity. Solubility data for similar brominated benzoates indicate higher solubility in dichloromethane and methanol .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) to separate brominated isomers or byproducts .

Advanced Research Questions

Q. How can researchers overcome challenges in achieving regioselective bromination during the synthesis of this compound?

  • Methodological Answer :
  • Directing Groups : Use substituents (e.g., methyl groups at positions 2 and 4) to direct bromination to position 3 via steric and electronic effects.
  • Catalytic Systems : Ni(dppp)Cl₂ or Pd(dppf)Cl₂ catalysts enhance selectivity in cross-coupling reactions, as demonstrated in brominated thiophene syntheses .
  • Reaction Monitoring : Track regioselectivity using HPLC or TLC with UV visualization, comparing retention times to known standards .

Q. What strategies are employed to utilize this compound as a precursor in pharmaceutical intermediates, and what are the associated mechanistic considerations?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) to generate biaryl esters for drug candidates .
  • Hydrolysis to Carboxylic Acid : Convert the ester to 3-bromo-2,4-dimethylbenzoic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization (e.g., amide formation) .
  • Mechanistic Challenges : Steric hindrance from methyl groups may slow coupling kinetics, requiring optimized ligand systems (e.g., bulky phosphines) .

Q. How does the steric and electronic environment of this compound affect its reactivity in cross-coupling reactions, and how can this be optimized?

  • Methodological Answer :
  • Steric Effects : The 2,4-dimethyl groups hinder approach of catalysts to the C–Br bond, necessitating high-temperature conditions or microwave-assisted synthesis.
  • Electronic Effects : Electron-withdrawing ester groups activate the C–Br bond for nucleophilic substitution but may deactivate the ring for electrophilic reactions.
  • Optimization : Use polar aprotic solvents (e.g., DMF) and additives (e.g., KI) to enhance Pd-catalyzed coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.